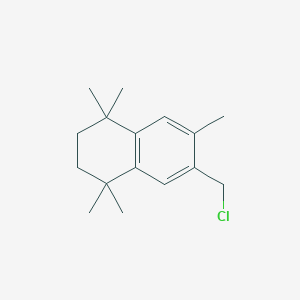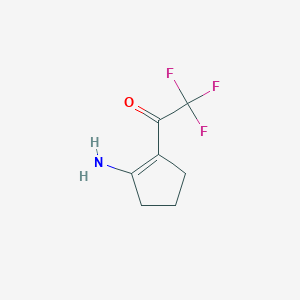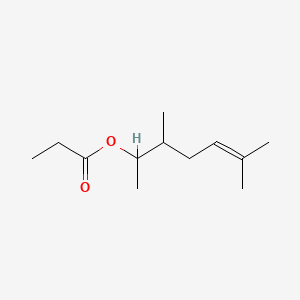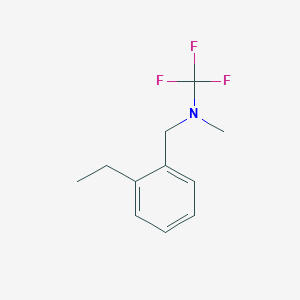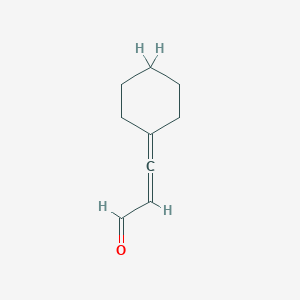
3-Cyclohexylideneprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylideneprop-2-enal is an organic compound with the molecular formula C9H12O It is characterized by a cyclohexylidene group attached to a prop-2-enal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylideneprop-2-enal typically involves the aldol condensation of cyclohexanone with acrolein. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve heating the reactants under reflux to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as boron trifluoride etherate can enhance the reaction efficiency and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Cyclohexylideneacetic acid or cyclohexylideneacetone.
Reduction: 3-Cyclohexylidenepropan-1-ol.
Substitution: Various substituted cyclohexylidene derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexylideneprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexylideneprop-2-enal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, making it a key site for chemical transformations. The compound can form various intermediates that participate in further reactions, leading to the formation of diverse products.
Comparación Con Compuestos Similares
Cyclohexanone: A precursor in the synthesis of 3-Cyclohexylideneprop-2-enal.
Acrolein: Another precursor used in the aldol condensation reaction.
Cyclohexylideneacetone: A product formed from the oxidation of this compound.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure allows for the formation of various derivatives, which can be tailored for specific applications in research and industry.
Propiedades
Número CAS |
72001-20-8 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h4,8H,1-3,5-6H2 |
Clave InChI |
JAKGNCPRUVBIQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C=CC=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




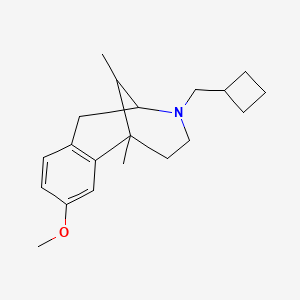
![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)
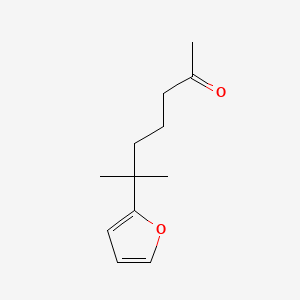
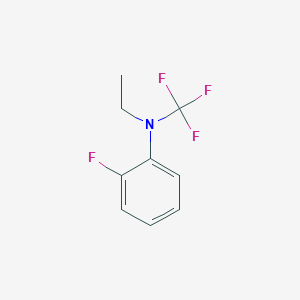
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
